3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide (3-A-4-M-P-B) is a small molecule that has been studied extensively in the laboratory due to its potential applications in the synthesis of drugs, materials, and other compounds. 3-A-4-M-P-B is of particular interest due to its unique structure, which includes a benzamide ring and a 4-methyl-piperidin-1-yl group. This structure gives 3-A-4-M-P-B a wide range of properties, making it useful for a variety of applications.
Applications De Recherche Scientifique
Electrophoretic Separation and Quality Control
Non-aqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including 3-Amino-4-(4-methyl-piperidin-1-yl)-benzamide derivatives. This method demonstrates effectiveness for quality control in pharmaceuticals, offering simplicity, effectiveness, and affordability (Ye et al., 2012).
Anti-Fatigue Effects
Benzamide derivatives, including those structurally related to this compound, have shown potential in enhancing the forced swimming capacity in mice, indicating anti-fatigue effects. This research opens avenues for developing new therapeutic agents for fatigue (Wu et al., 2014).
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been synthesized and evaluated for their potential as serotonin 4 (5-HT4) receptor agonists. These compounds could improve gastrointestinal motility, presenting a promising area for the development of treatments for gastrointestinal disorders (Sonda et al., 2003).
Antipsychotic Agent Development
Research into heterocyclic analogues of this compound has explored their potential as antipsychotic agents. These compounds have been tested for their ability to bind to dopamine and serotonin receptors, indicating their utility in developing new treatments for psychiatric disorders (Norman et al., 1996).
Metabolism in Cancer Treatment
The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to this compound, in chronic myelogenous leukemia patients has been studied. Identifying metabolites of flumatinib helps understand its metabolic pathways in humans, crucial for optimizing cancer treatment (Gong et al., 2010).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to this compound, were synthesized and evaluated for their anti-acetylcholinesterase activity. This research contributes to the development of new therapeutic agents for diseases such as Alzheimer's (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
3-amino-4-(4-methylpiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(13(15)17)8-11(12)14/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSYGDZVJPSVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.